molecular formula C6H14O6 B134913 Galactitol CAS No. 608-66-2

Galactitol

Cat. No. B134913
CAS RN: 608-66-2
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-GUCUJZIJSA-N
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Description

Galactitol, also known as dulcitol, is a sugar alcohol derived from galactose, a monosaccharide that is an epimer of glucose. It is formed by the reduction of galactose, where the carbonyl group is converted into a hydroxyl group, resulting in a polyol . Galactitol can be found naturally in some fruits and vegetables and is also produced in the human body. It is relevant in medical conditions such as galactosemia, where the accumulation of galactitol can lead to complications like eye cataracts .

Synthesis Analysis

The synthesis of galactitol can be achieved through the reduction of D-galactose. This process is biologically significant, especially in individuals with galactosemia, a condition where the body's ability to metabolize galactose is impaired, leading to the accumulation of galactitol . In the laboratory, galactitol can be synthesized through chemical reduction methods, using reducing agents to convert the aldehyde group of galactose to a primary alcohol group.

Molecular Structure Analysis

The molecular structure of galactitol has been determined to have a space group of P21/c with a planar zigzag chain that includes the carbon and two terminal oxygen atoms. All hydroxyl groups in galactitol act as both hydrogen bond donors and acceptors, contributing to its physical properties and reactivity .

Chemical Reactions Analysis

Galactitol can participate in various chemical reactions due to its multiple hydroxyl groups. It can form esters, such as galactitol hexa stearate and galactitol hexa palmitate, which have been studied for their potential as phase change materials for thermal energy storage . Additionally, galactitol can undergo phosphorylation reactions, as seen in the study where galactitol was reacted with P(NEt2)3 and sulfur to produce diastereomeric bis-O-[di(N-diethylamido)thionophosphate] compounds .

Physical and Chemical Properties Analysis

Galactitol has a melting point of 187.41°C and a fusion enthalpy of 401.76 J g−1, indicating its potential for thermal energy storage applications . However, its high melting temperature and degree of supercooling have limited its direct use. Modifications, such as esterification with fatty acids, have been explored to adjust its melting temperature and supercooling properties, making it more suitable for practical applications . Additionally, galactitol can form eutectic mixtures with other sugar alcohols like mannitol, which exhibit excellent cyclic stability and potential for use in thermal energy storage . The coordination behavior of galactitol with metal ions has also been studied, revealing its ability to form complexes with ions such as calcium and lanthanides, which could have implications in various fields including biochemistry and materials science .

Scientific Research Applications

  • Food Manufacture

    • Application : Galactitol, derived from lactose, is a sugar alcohol with a slightly sweet taste . It has potential applications in food manufacture as a low-calorie sweetener, flavor enhancer, humectant, and cooling agent .
    • Method : Galactitol is produced from galactose in a reaction catalyzed by aldose reductase .
    • Outcome : The use of Galactitol in food manufacture can contribute to healthier diets by providing low-calorie alternatives to traditional sweeteners .
  • Cosmetics

    • Application : Galactitol can be used in the cosmetic industry for its various properties .
    • Method : In cosmetics, Galactitol can be used as a humectant, helping to retain moisture in cosmetic products .
    • Outcome : The use of Galactitol in cosmetics can enhance the moisturizing effect of these products, improving their performance and user experience .
  • Environmental Protection

    • Application : The production of Galactitol from lactose, a by-product of cheese and casein industries, can help reduce environmental pollution .
    • Method : Lactose is used as the feedstock to produce high-value lactose-derived products like Galactitol .
    • Outcome : The further utilization of lactose to produce Galactitol not only reduces waste but also contributes to environmental protection .
  • Cataract Research

    • Application : In people with galactokinase deficiency, a form of galactosemia, excess Galactitol forms in the lens of the eye leading to cataracts .
    • Method : Galactitol is produced from galactose in a reaction catalyzed by aldose reductase .
    • Outcome : This finding provides valuable insights into the pathogenesis of cataracts in individuals with galactokinase deficiency .
  • Biofuels

    • Application : Galactitol can be used in the production of biofuels .
    • Method : The oleaginous yeast Rhodosporidium toruloides IFO0880 can convert galactose into galactitol, which can then be used in the production of biofuels .
    • Outcome : The use of Galactitol in biofuel production can contribute to the development of sustainable and renewable energy sources .
  • Animal Feed

    • Application : Galactitol, as a sugar alcohol derived from lactose, can be used in the formulation of animal feed .
    • Method : Galactitol can be incorporated into animal feed as a source of energy and nutrients .
    • Outcome : The use of Galactitol in animal feed can contribute to improved animal health and productivity .
  • Waste Management

    • Application : The production of Galactitol from lactose, a by-product of cheese and casein industries, can help reduce environmental pollution .
    • Method : Lactose is used as the feedstock to produce high-value lactose-derived products like Galactitol .
    • Outcome : The further utilization of lactose to produce Galactitol not only reduces waste but also contributes to environmental protection .
  • Chemical Industry

    • Application : Galactitol can be used in the chemical industry for various purposes .
    • Method : The specific methods of application in the chemical industry can vary widely depending on the specific use case .
    • Outcome : The use of Galactitol in the chemical industry can contribute to the development of new products and processes .
  • Biotechnology

    • Application : Galactitol can be used in biotechnological applications .
    • Method : The specific methods of application in biotechnology can vary widely depending on the specific use case .
    • Outcome : The use of Galactitol in biotechnology can contribute to the development of new biotechnological processes and products .
  • Agriculture

    • Application : Galactitol can be used in agricultural applications .
    • Method : The specific methods of application in agriculture can vary widely depending on the specific use case .
    • Outcome : The use of Galactitol in agriculture can contribute to improved crop yields and soil health .

Future Directions

AT-007, a central nervous system penetrant Aldose Reductase inhibitor, has shown positive results in reducing galactitol in adult Galactosemia patients . Applied Therapeutics expects to file for regulatory approval of AT-007 in the second half of 2020 .

properties

IUPAC Name

(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1046051
Record name D-Galactitol
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Molecular Weight

182.17 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Galactitol
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Record name Galactitol
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Solubility

31,0 mg/mL at 15 °C
Record name Galactitol
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Product Name

Galactitol

CAS RN

608-66-2
Record name Galactitol
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Record name Galactitol
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Record name GALACTITOL
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Record name Galactitol
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Melting Point

189.5 °C
Record name Galactitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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